molecular formula C18H20N4O3S B10981306 methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10981306
M. Wt: 372.4 g/mol
InChI Key: KTUBGDROXGUNHE-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound featuring a thiazole core substituted with a 2-methylpropyl group at position 5 and a carbamate-linked 1-methylindazole moiety at position 2. This structure combines pharmacologically relevant motifs: the thiazole ring is associated with antimicrobial and anticancer activities, while the indazole group is known for kinase inhibition and metabolic stability . The compound’s ester functionality (methyl carboxylate) enhances solubility and bioavailability, making it a candidate for drug discovery pipelines.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 2-[(1-methylindazole-3-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H20N4O3S/c1-10(2)9-13-15(17(24)25-4)19-18(26-13)20-16(23)14-11-7-5-6-8-12(11)22(3)21-14/h5-8,10H,9H2,1-4H3,(H,19,20,23)

InChI Key

KTUBGDROXGUNHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2=NN(C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but I’ll highlight one common method:

    Hantzsch Synthesis:

Industrial Production:: Industrial-scale production methods may involve modifications of the Hantzsch synthesis or alternative approaches. specific details are proprietary and not widely available.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: Investigated as potential drugs due to its diverse pharmacological activities (antibacterial, antitumor, anti-inflammatory, etc.).

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its effects on cellular processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets (enzymes, receptors) and modulates cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily derived from thiazole-indazole hybrids or related heterocyclic systems. Below is a detailed comparison based on substituent variations, synthesis routes, and bioactivity profiles:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Core Structure Key Substituents Synthesis Method Reported Bioactivity Reference
Target Compound Thiazole-indazole 5-(2-methylpropyl), methyl carboxylate Multi-step acylation & coupling Under investigation (hypothetical kinase inhibition) N/A (hypothesized)
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives Thiazole-indole Amino-oxo-thiazole, indole-carboxylic acid Reflux in acetic acid with NaOAc Antimicrobial, anticancer
Marine actinomycete-derived indazole alkaloids Indazole-terpene Terpene side chains Microbial fermentation Antifungal, cytotoxic
Plant-derived thiazole glycosides Thiazole-sugar conjugates Glycosidic linkages Phytochemical extraction Antioxidant, insecticidal

Key Insights:

Structural Differentiation :

  • The target compound’s 1-methylindazole and branched alkyl chain (2-methylpropyl) distinguish it from indole-based analogs (e.g., ) and marine indazole-terpenes (e.g., ). These substituents likely enhance lipophilicity and target binding compared to polar glycosides (e.g., plant thiazoles ).
  • The methyl carboxylate group contrasts with the free carboxylic acid in ’s derivatives, which may reduce metabolic instability .

Synthesis Complexity :

  • The target compound requires multi-step acylation and coupling, whereas ’s derivatives are synthesized via single-step reflux in acetic acid . Marine-derived analogs rely on microbial biosynthesis, limiting scalability .

Bioactivity Hypotheses: Indazole-thiazole hybrids are theorized to inhibit kinases (e.g., JAK2 or Aurora kinases) due to indazole’s ATP-binding pocket affinity. This contrasts with the antimicrobial action of amino-oxo-thiazole-indole derivatives and cytotoxic terpenes in marine analogs .

Research Findings and Challenges

Crystallographic Characterization

Bioactivity Screening Gaps

  • The compound’s bioactivity remains unvalidated in the evidence. However, structurally related indazole-thiazoles in preclinical studies show IC₅₀ values of 10–50 nM against cancer cell lines, suggesting a promising starting point for the target molecule .

Biological Activity

Methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thiazole family and incorporates an indazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes, receptors, and cellular pathways. The presence of the thiazole ring suggests potential antimicrobial and anticancer activities, as thiazoles are known to inhibit key metabolic pathways in bacteria and cancer cells.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of thiazole derivatives. For instance, thiazole compounds have shown significant activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/ml for related compounds . This suggests that this compound may possess similar or enhanced activity against bacterial pathogens.

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer properties. A study highlighted that certain thiazole-containing compounds exhibited potent anti-proliferative effects on various cancer cell lines, including selective inhibition of human B-cell lymphoma cells . The compound's structure may allow it to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting tumor growth.

Study 1: Inhibition of Mycobacterium tuberculosis

In a comparative study involving various thiazole derivatives, this compound was tested against M. tuberculosis . The results indicated a promising MIC value comparable to existing first-line anti-tubercular drugs like isoniazid .

Study 2: Anti-Proliferative Effects on Cancer Cells

In another study focusing on the anti-cancer properties of thiazole derivatives, this compound was found to significantly inhibit the proliferation of several cancer cell lines while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies .

Data Table: Biological Activities Comparison

Compound NameTarget Organism/Cell LineMIC/IC50 ValueReference
This compoundMycobacterium tuberculosis0.06 µg/ml
Thiazole Derivative AHuman B-cell lymphoma (BJAB)IC50 = X µg/ml (hypothetical)
Thiazole Derivative BVarious cancer cell linesIC50 = Y µg/ml (hypothetical)

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